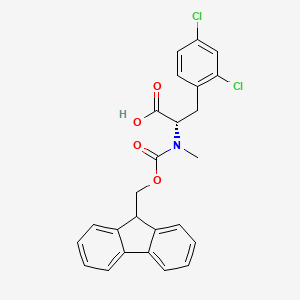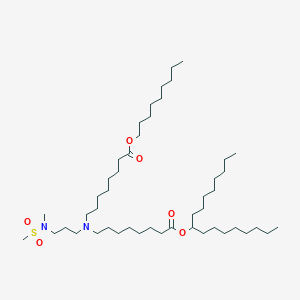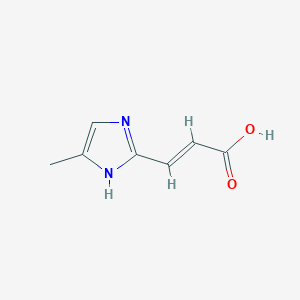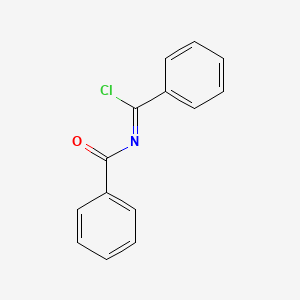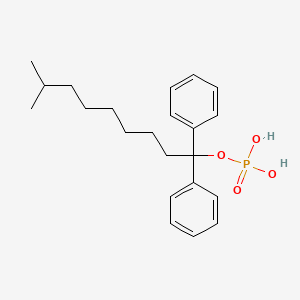
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is a chiral compound with a cyclobutane ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the amino group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Hydroxylation: The hydroxyl group can be introduced through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for ether formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halides or ethers.
Wissenschaftliche Forschungsanwendungen
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol: The enantiomer of the compound.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-one: A ketone analog.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-amine: An amine analog.
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-10-13(15)8-5-9-13/h2-4,6-7,11,14-15H,5,8-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
JUKKKLVJDXCTFW-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCC2)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC2(CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


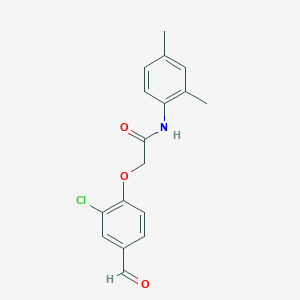

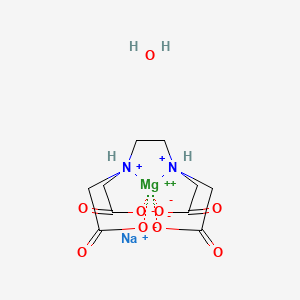
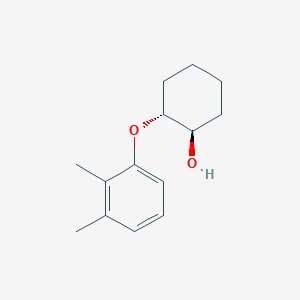

![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
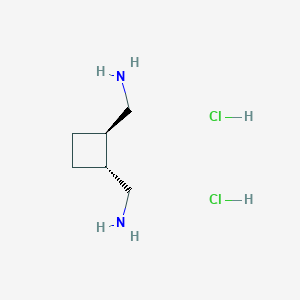
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
